Cas no 28361-10-6 (9H-Purin-6-amine,9-b-D-galactopyranosyl-)

9H-Purin-6-amine,9-b-D-galactopyranosyl- structure
28361-10-6 structure
Product Name:9H-Purin-6-amine,9-b-D-galactopyranosyl-
CAS No:28361-10-6
MF:C11H15N5O5
MW:297.267301797867
CID:291263
PubChem ID:240186
Update Time:2025-04-19

9H-Purin-6-amine,9-b-D-galactopyranosyl- Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-6-amine,9-b-D-galactopyranosyl-
    • 2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
    • 5-(6-Amino-purin-9-yl)-1,5-anhydro-D-mannit
    • 5-(6-amino-purin-9-yl)-1,5-anhydro-D-mannitol
    • ara-adenosine
    • arasena-a
    • b-Ara-A
    • ci673
    • ci-673
    • CI763
    • vidarabin
    • VIDARABINE
    • VIDARBINE
    • vira-a
    • SR-01000091276
    • 9-.alpha.-L-Talopyranosyl adenine
    • 37515-26-7
    • NSC 114861
    • CHEMBL291286
    • NCI60_027052
    • MFCD03767723
    • 9-hexopyranosyl-9H-purin-6-amine
    • NSC114861
    • DTXSID80951041
    • NSC114860
    • 9H-Purin-6-amine, 9-.alpha.-D-talopyranosyl-
    • NSC-676445
    • NSC-114861
    • SCHEMBL6674381
    • NSC-46238
    • 9H-Purin-6-amine, 9-.alpha.-D-mannopyranosyl-
    • NSC-114860
    • NSC-114862
    • 9-.alpha.-D-Mannopyranosyladenine
    • 28361-09-3
    • 42204-39-7
    • AKOS001748448
    • 28361-10-6
    • NSC676445
    • SR-01000091276-1
    • NSC114862
    • NSC46238
    • 2-(6-aminopurin-9-yl)-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • 9-.alpha.-D-Talopyranosyladenine
    • Inchi: 1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14)
    • InChI Key: PAECLWKKOWTEJJ-UHFFFAOYSA-N
    • SMILES: O1C(CO)C(C(C(C1N1C=NC2C(N)=NC=NC1=2)O)O)O

Computed Properties

  • Exact Mass: 297.10745
  • Monoisotopic Mass: 297.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.7
  • Topological Polar Surface Area: 160Ų

Experimental Properties

  • Density: 2.1
  • Boiling Point: 694.2°Cat760mmHg
  • Flash Point: 373.6°C
  • Refractive Index: 1.891
  • PSA: 159.77
  • LogP: -2.03790
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.